3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, substituted with methoxybenzoyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 4-hydroxy-3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one.
Reduction: 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to a reduction in cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methylbenzaldehyde
- 4-hydroxy-3-methoxybenzaldehyde
- 3-chloro-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has a unique quinoline core structure that imparts distinct chemical and biological properties. Its specific substitutions make it a valuable compound for targeted research applications.
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-4-7-19(8-5-17)15-27-16-23(25(28)20-9-11-21(30-3)12-10-20)26(29)22-14-18(2)6-13-24(22)27/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYWVJGRDXYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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